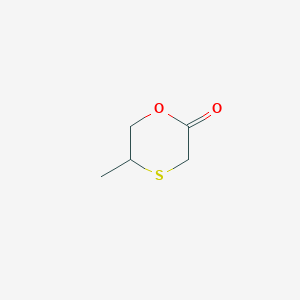
5-Methyl-1,4-oxathian-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methyl-1,4-oxathian-2-one is a heterocyclic compound belonging to the class of 1,4-oxathian-2-ones. These compounds are characterized by a six-membered ring containing both oxygen and sulfur atoms. The presence of the methyl group at the 5-position distinguishes this compound from other oxathian-2-one derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions: 5-Methyl-1,4-oxathian-2-one can be synthesized through the intramolecular dehydration of 2-(2-hydroxy-1-methylethylthio)acetic acid. This precursor is formed by the hydrolysis of the product obtained from the free radical addition of thioglycolic acid to propenyl acetate . The reaction typically involves heating the hydroxy acid under acidic conditions to promote cyclization and dehydration, resulting in the formation of the desired oxathian-2-one ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of eco-friendly catalysts, such as triton B, has been explored to enhance the efficiency and sustainability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 5-Methyl-1,4-oxathian-2-one undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the oxathian ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The methyl group at the 5-position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions to achieve substitution reactions.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Its derivatives have shown potential as enzyme inhibitors and antimicrobial agents.
Medicine: Research has explored its use in developing new pharmaceuticals with improved efficacy and reduced side effects.
Industry: It is used in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 5-Methyl-1,4-oxathian-2-one and its derivatives often involves interactions with specific molecular targets, such as enzymes or receptors. The presence of the oxathian ring and the methyl group can influence the compound’s binding affinity and selectivity. For example, the sulfur atom in the ring can form interactions with metal ions or participate in redox reactions, while the methyl group can affect the compound’s hydrophobicity and steric properties .
Comparison with Similar Compounds
1,4-Oxathian-2-one: Lacks the methyl group at the 5-position, resulting in different chemical and physical properties.
1,4-Oxathiepan-2-one: Contains a seven-membered ring instead of a six-membered ring, leading to variations in reactivity and stability.
Uniqueness: 5-Methyl-1,4-oxathian-2-one is unique due to the presence of the methyl group at the 5-position, which can significantly influence its chemical reactivity and biological activity. This structural feature can enhance the compound’s potential as a versatile intermediate in synthetic chemistry and as a candidate for drug development .
Properties
CAS No. |
66260-33-1 |
|---|---|
Molecular Formula |
C5H8O2S |
Molecular Weight |
132.18 g/mol |
IUPAC Name |
5-methyl-1,4-oxathian-2-one |
InChI |
InChI=1S/C5H8O2S/c1-4-2-7-5(6)3-8-4/h4H,2-3H2,1H3 |
InChI Key |
HRKAIXVGVZDWSZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1COC(=O)CS1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Bromo-8-hydroxy-2,3-dihydro[1,3]thiazolo[3,2-a]pyridin-4-ium bromide](/img/structure/B14485349.png)
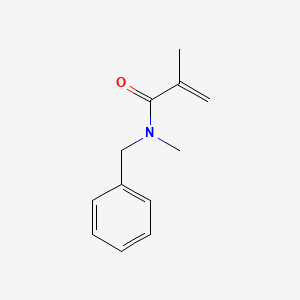
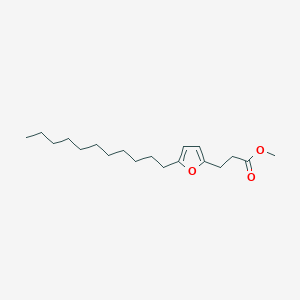
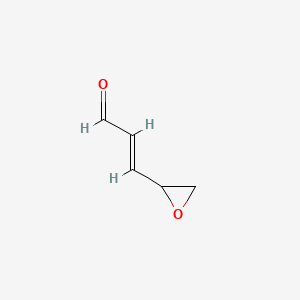
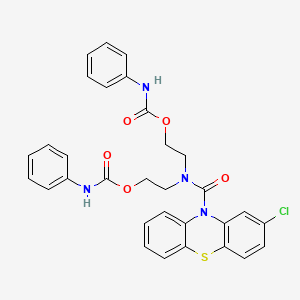
![2-{1-[Butyl(dimethyl)silyl]ethyl}quinoline](/img/structure/B14485378.png)
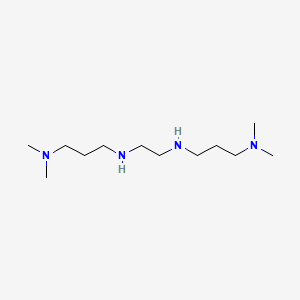
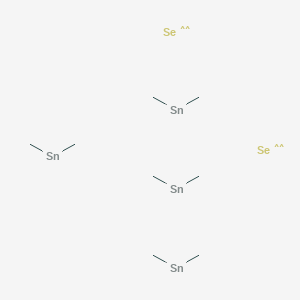
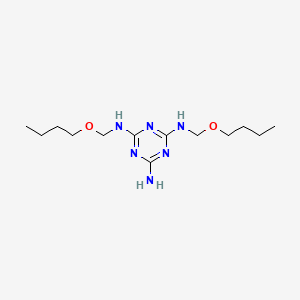
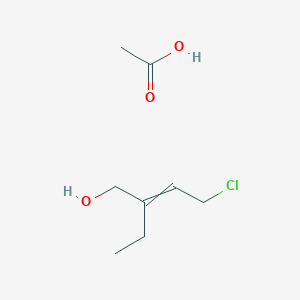
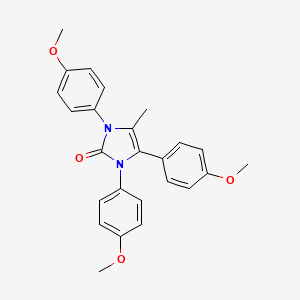
![1-Bromo-2-[fluoro(phenyl)methyl]benzene](/img/structure/B14485405.png)


